CGP60474 Demonstrates a Distinct CDK Inhibition Profile Compared to Dinaciclib
CGP60474 exhibits a broader, yet distinct, CDK inhibition profile compared to the clinically advanced CDK inhibitor Dinaciclib. While Dinaciclib is highly potent against CDK1, CDK2, CDK5, and CDK9 (IC50s of 3, 1, 1, and 4 nM, respectively), CGP60474 shows a different potency distribution, particularly with moderate activity against CDK4 (IC50 = 216 nM) and CDK7 (IC50 = 200 nM) [1]. This differential selectivity profile can be crucial for experimental outcomes where targeting CDK4 or CDK7, or achieving a specific balance of CDK inhibition, is desired. In functional assays, both compounds mobilized the TAZ-CAMTA1 (TC) fusion protein in epithelioid hemangioendothelioma cells, indicating they can induce similar downstream biological effects despite differing primary kinase targets [2].
| Evidence Dimension | CDK Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | CDK1/B: 26 nM; CDK2/E: 3 nM; CDK2/A: 4 nM; CDK4/D: 216 nM; CDK5/p25: 10 nM; CDK7/H: 200 nM; CDK9/T: 13 nM |
| Comparator Or Baseline | Dinaciclib: CDK1: 3 nM; CDK2: 1 nM; CDK5: 1 nM; CDK9: 4 nM [1] |
| Quantified Difference | CGP60474 is ~9-fold less potent against CDK1, ~3-4 fold less potent against CDK2, ~10-fold less potent against CDK5, and ~3-fold less potent against CDK9. CGP60474 also has measurable activity against CDK4 and CDK7, for which Dinaciclib data are not directly comparable in this set. |
| Conditions | In vitro kinase activity assays (recombinant proteins) for CGP60474; various assay formats for Dinaciclib (as compiled in references). |
Why This Matters
The distinct CDK inhibition profile of CGP60474 makes it a preferred tool compound when moderate CDK4/7 activity is needed alongside potent CDK1/2/5/9 inhibition, avoiding the more extreme potency of Dinaciclib on a narrow set of CDKs.
- [1] Parry, D., et al. (2010). Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular Cancer Therapeutics, 9(8), 2344–2353. View Source
- [2] Pobbati, A. V., et al. (2024). CDK9 Inhibition by Dinaciclib Is a Therapeutic Vulnerability in Epithelioid Hemangioendothelioma. Clinical Cancer Research, 30(18), 4179-4189. View Source
